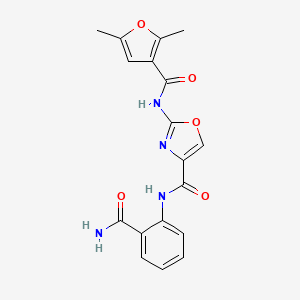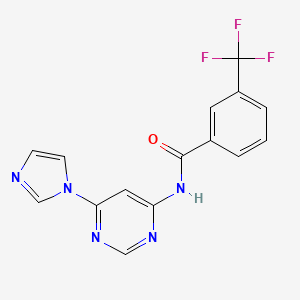
N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-3-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-3-(trifluoromethyl)benzamide is a synthetic organic compound characterized by the presence of an imidazole ring, a pyrimidine ring, and a trifluoromethyl group attached to a benzamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions One common approach starts with the preparation of the pyrimidine intermediate, which is then functionalized with an imidazole group
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction parameters precisely. The choice of reagents and catalysts is crucial to achieve efficient production on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions
N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Applications De Recherche Scientifique
N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-3-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent for various diseases, such as cancer and infectious diseases.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and chemical resistance.
Mécanisme D'action
The mechanism of action of N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The imidazole and pyrimidine rings allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(trifluoromethyl)benzamide
- N-(6-(1H-triazol-1-yl)pyrimidin-4-yl)-3-(trifluoromethyl)benzamide
- N-(6-(1H-tetrazol-1-yl)pyrimidin-4-yl)-3-(trifluoromethyl)benzamide
Uniqueness
N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-3-(trifluoromethyl)benzamide is unique due to the presence of the imidazole ring, which imparts specific binding properties and biological activities. The trifluoromethyl group further enhances its chemical stability and lipophilicity, distinguishing it from similar compounds with different heterocyclic rings.
Propriétés
IUPAC Name |
N-(6-imidazol-1-ylpyrimidin-4-yl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N5O/c16-15(17,18)11-3-1-2-10(6-11)14(24)22-12-7-13(21-8-20-12)23-5-4-19-9-23/h1-9H,(H,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSFVBAXSJHHSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC(=NC=N2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide](/img/structure/B2533981.png)
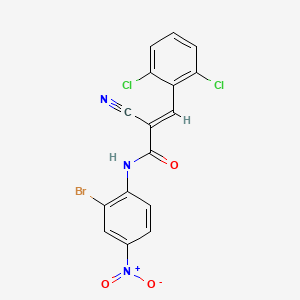
![[4-(4-methylpiperazine-1-carbonyl)phenyl]methanol](/img/structure/B2533984.png)
![N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]pentanamide](/img/structure/B2533985.png)
![2-(benzylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2533986.png)
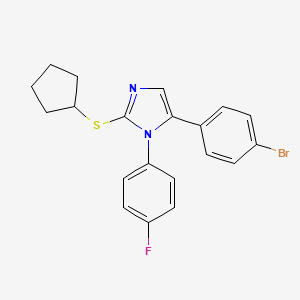
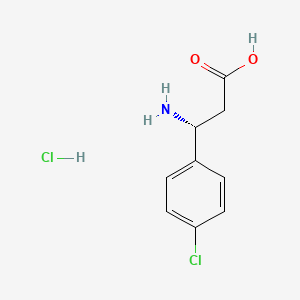
![3-(4-nitrophenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2533994.png)
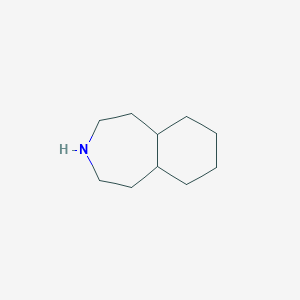
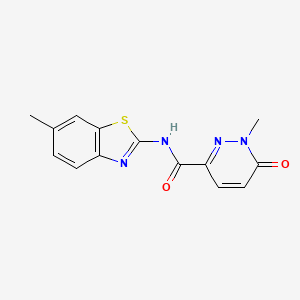
![4-{2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine](/img/structure/B2533998.png)
![N-(3-fluoro-4-methylphenyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2533999.png)
![2-Methyl-1-phenyl-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B2534002.png)
